molecular formula C7H13NO2S B3366709 (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide CAS No. 1427587-60-7

(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide

Cat. No.: B3366709
CAS No.: 1427587-60-7
M. Wt: 175.25 g/mol
InChI Key: VKUZMNXQGKBLHN-LLVKDONJSA-N
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Description

®-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide is a chiral sulfinamide compound that has garnered interest in various fields of chemistry and biology. Its unique structure, featuring an oxetane ring and a sulfinamide group, makes it a valuable intermediate in asymmetric synthesis and other chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as ®-2-methylpropane-2-sulfinamide and oxetane derivatives.

    Formation of the Oxetane Ring: The oxetane ring can be introduced through cyclization reactions involving appropriate precursors.

    Sulfinamide Formation: The sulfinamide group is introduced via sulfinylation reactions, often using reagents like sulfinyl chlorides or sulfinyl amides.

    Reaction Conditions: These reactions are typically carried out under controlled temperature and pressure conditions, with the use of catalysts or specific solvents to enhance the yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of ®-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, purification techniques, and waste management are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.

    Substitution: The oxetane ring and sulfinamide group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or organometallic compounds can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

®-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide has several scientific research applications:

    Asymmetric Synthesis: It is used as a chiral auxiliary or ligand in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

    Medicinal Chemistry: The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Biological Studies: It is employed in studies investigating enzyme mechanisms, protein-ligand interactions, and other biochemical processes.

    Industrial Chemistry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of ®-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring and sulfinamide group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide: The enantiomer of the compound, differing in its chiral configuration.

    N-(Oxetan-3-ylidene)propane-2-sulfinamide: A similar compound lacking the methyl group at the 2-position.

    2-Methyl-N-(oxetan-3-ylidene)ethane-2-sulfinamide: A compound with a different alkyl chain length.

Uniqueness

®-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide is unique due to its specific chiral configuration and the presence of both an oxetane ring and a sulfinamide group. These structural features contribute to its distinct reactivity and applications in asymmetric synthesis and medicinal chemistry.

Properties

IUPAC Name

(R)-2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-7(2,3)11(9)8-6-4-10-5-6/h4-5H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUZMNXQGKBLHN-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=C1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N=C1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of oxetan-3-one (600 mg, 8.33 mmol) and 2-methylpropane-2-sulfinamide (1.01 g, 8.33 mmol) in tetrahydrofuran (14 mL), titanium ethoxide (3.45 mL, 16.65 mmol) was added. The mixture was stirred at 50° C. overnight. The reaction mixture was poured over brine. The suspension was filtered through celite and washed with ethyl acetate. The solution was partitioned between ethyl acetate and brine. The organics were dried (Na2SO4), filtered and concentrated. The residue was purified by column chromatography on silica (0-70% ethyl acetate in hexanes) to afford 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (692 g, 3.20 mmol, 38% yield) as a clear oil. MS ESI: [M+H]+ m/z 176.1.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
titanium ethoxide
Quantity
3.45 mL
Type
catalyst
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Titanium (IV) ethoxide (0.25 mL, 1.2 mmol, 2.0 equiv) was added to a solution of oxetane-3-one (43 mg, 0.59 mmol, 1 equiv) and 2-methylpropane-2-sulfinamide (72 mg, 0.59 mmol, 1 equiv) in tetrahydrofuran (1.1 mL) at 22° C. The reaction mixture was heated to 50° C. for 16 hours, then was cooled to 22° C. and poured over stirring saturated aqueous sodium chloride solution (3 mL). The suspension was filtered through celite with the aid of ethyl acetate, and the filtrate was partitioned between ethyl acetate and saturated aqueous sodium chloride solution. The organic layer was dried over sodium sulfate, and the dried solution was filtered. The filtrate was concentrated to give 2-methyl-N-oxetan-3-ylidenepropane-2-sulfinamide (43 mg, 43%) as a light-yellow oil. Calc'd (M+1)+: 176.1. Found: 176.1.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
43 mg
Type
reactant
Reaction Step Two
Quantity
72 mg
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
solvent
Reaction Step Two
Name
Titanium (IV) ethoxide
Quantity
0.25 mL
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a 250 mL round-bottomed flask was added 2-methylpropane-2-sulfinamide (3.36 g, 27.8 mmol) followed by tetraethoxytitanium (11.64 ml, 55.5 mmol) to a tetrahydrofuran (69.4 ml) solution of oxetan-3-one (2 g, 27.8 mmol) at room temperature. The mixture was stirred at 50° C. for 5 hours, cooled and poured into brine. The suspension was filtered through a pad of diatomaceous earth eluting with ethyl acetate. The organics were combined, dried with sodium sulfate, filtered and concentrated under vacuum. The residue was purified by regular phase flash column chromatography to give the title compound.
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
69.4 mL
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
11.64 mL
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 2-methyl-2-propanesulfinamide (1.47 g) and 3-oxetanone (0.85 mL) in THF (24 mL) was added Ti(OEt)4 (5.34 mL) dropwise over the course of 15 minutes at room temperature. After being stirred at 60° C. for 18 h, the reaction mixture was quenched by the rapid addition into ice cooled saturated sodium bicarbonate aqueous solution. The suspension was filtered through glass fiber filter paper and the cake was washed with ethyl acetate. The filtrate was washed with saturated sodium bicarbonate solution then brine. The organics were dried over anhydrous sodium sulfate and concentrated under reduced pressure. Purification by column chromatography (10-100% ethyl acetate in hexanes) gave the product (1.02 g, 48%). 1HNMR (CDCl3) 400 MHz δ: 5.80 (ddd, J=15.6, 4.1, 2.3 Hz, 1H), 5.66 (ddd, J=15.6, 4.1, 2.3 Hz, 1H), 5.52-5.41 (m, 2H), 1.27 (s, 9H).
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ti(OEt)4
Quantity
5.34 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Yield
48%

Synthesis routes and methods V

Procedure details

3-Oxetanone (3 g, 41.63 mmol), tert-butyl sulfinamide (5.55 g, 45.8 mmol) and titanium (IV) ethoxide (13.5 mL, 62.4 mmol) were stirred in THF (200 mL) at 40° C. for 72 hours. The mixture was cooled to room temperature and poured into a rapidly stirred aqueous solution of saturated sodium chloride (200 mL). The resulting suspension was filtered through Celite© and the filter cake washed with ethyl acetate. The organic layer was separated and washed with brine, then dried over MgSO4 and concentrated in vacuo. The residue was purified by silica gel column chromatography to afford the title compound as an oil (1.37 g, 19% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
titanium (IV) ethoxide
Quantity
13.5 mL
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
19%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide

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